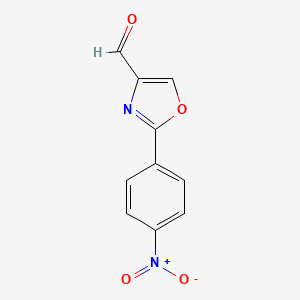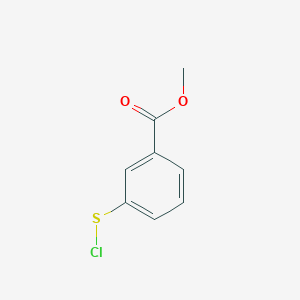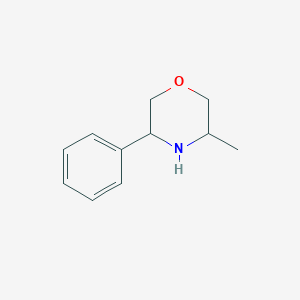
3-Methyl-5-phenylmorpholine
Vue d'ensemble
Description
“3-Methyl-5-phenylmorpholine” is a chemical compound . It is a morpholine derivative, which means it contains a morpholine ring, a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of morpholine derivatives, including “3-Methyl-5-phenylmorpholine”, has been a subject of research . The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-phenylmorpholine” can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The exact structure would depend on the specific stereochemistry at the 3 and 5 positions of the morpholine ring .
Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-5-phenylmorpholine” would depend on the specific conditions and reagents used . Morpholine derivatives can participate in a variety of reactions due to the presence of the morpholine ring and the functional groups attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-5-phenylmorpholine” can be determined using various analytical techniques . These might include its melting point, boiling point, solubility in various solvents, and its stability under different conditions .
Applications De Recherche Scientifique
Metabolism Studies
3-Methyl-5-phenylmorpholine has been studied for its metabolism in humans and laboratory animals. A notable study by Franklin, Dring, and Williams (1974) focused on the metabolism of Phenmetrazine, a drug structurally similar to 3-Methyl-5-phenylmorpholine, to understand the metabolic pathways of such compounds in the body (Franklin, Dring, & Williams, 1974).
Antidepressant Activity
Xiao Xin (2007) conducted a study on 2-Aryl-3-methyl-5-phenylmorpholine compounds, demonstrating their synthesis and evaluating their antidepressant activities. This study highlights the potential of 3-Methyl-5-phenylmorpholine derivatives in treating depression (Xiao Xin, 2007).
Synthesis and Characterization
McLaughlin et al. (2017) explored the synthesis, characterization, and differentiation of 3-fluorophenmetrazine, a compound related to 3-Methyl-5-phenylmorpholine, from its isomers. This research is significant for understanding the structural aspects of phenylmorpholine derivatives (McLaughlin et al., 2017).
Chiral Chemistry Applications
Harwood et al. (1996) studied the diastereocontrolled addition to chiral iminium species derived from (S)-5-Phenylmorpholin-2-one, indicating the relevance of 3-Methyl-5-phenylmorpholine in chiral chemistry and asymmetric synthesis (Harwood et al., 1996).
Binding Assays
Perrone et al. (1992) investigated the binding affinity of some substituted 3-phenylmorpholines, including 3-Methyl-5-phenylmorpholine, on D-2 dopaminergic and serotonergic receptors. This study contributes to understanding the interaction of these compounds with key neurotransmitter receptors (Perrone et al., 1992).
Synthesis and Biological Activity
Farghaly et al. (2020) synthesized N-phenylmorpholine derivatives linked with thiazole and studied their DNA binding and biological activities. This research highlights the diverse applications of 3-Methyl-5-phenylmorpholine in bioorganic chemistry (Farghaly et al., 2020).
Safety And Hazards
Orientations Futures
The future directions for research on “3-Methyl-5-phenylmorpholine” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on improving its synthesis and understanding its reactivity and mechanism of action.
Propriétés
IUPAC Name |
3-methyl-5-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYYZVBTTYROOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509708 | |
| Record name | 3-Methyl-5-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylmorpholine | |
CAS RN |
83072-50-8 | |
| Record name | 3-Methyl-5-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



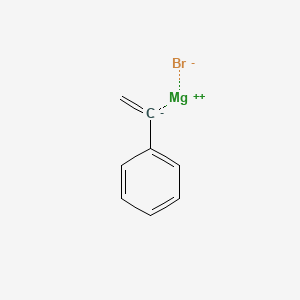
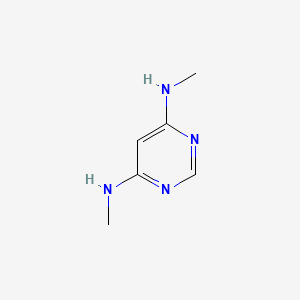
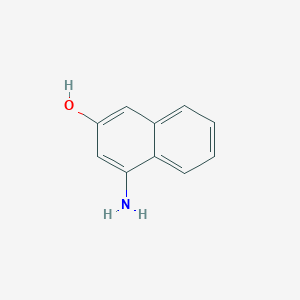
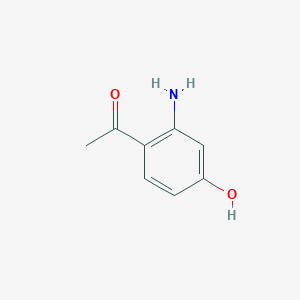
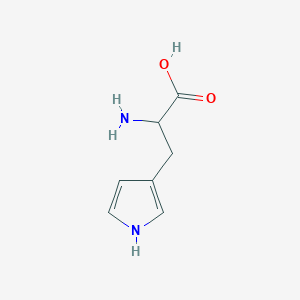
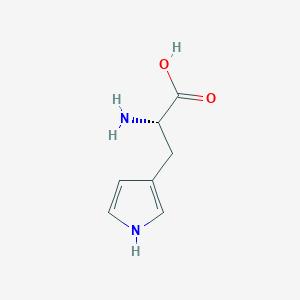
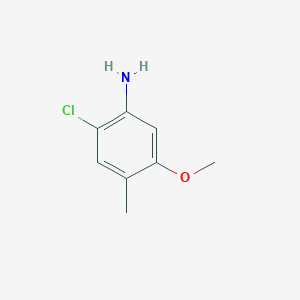
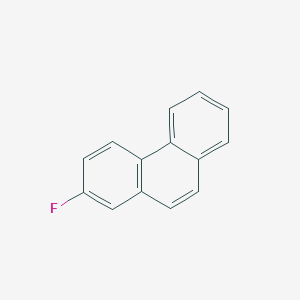
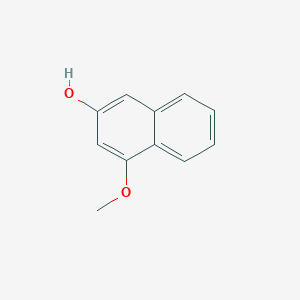
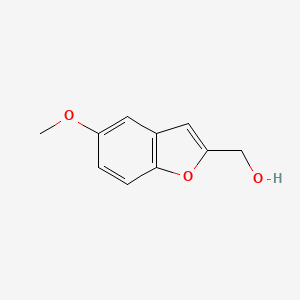
![1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B1610985.png)
![2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610986.png)
